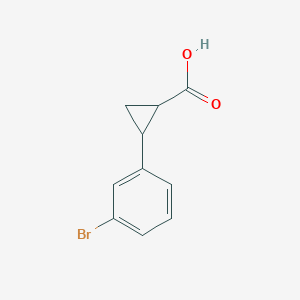

2-(3-Bromophenyl)cyclopropanecarboxylic acid

Description

2-(3-Bromophenyl)cyclopropanecarboxylic acid (CAS: 91445-84-0) is a cyclopropane-containing carboxylic acid derivative with a bromine substituent at the meta position of the phenyl ring. Its molecular formula is C₁₀H₉BrO₂, and it is commercially available at 95% purity in quantities ranging from 100 mg to 1 g . The cyclopropane ring introduces significant steric strain, which influences its reactivity and metabolic pathways. Notably, its (1R,2R)-stereoisomer has been synthesized for specialized research purposes .

Properties

IUPAC Name |

2-(3-bromophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKBKSZJAIBOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626946 | |

| Record name | 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91445-84-0 | |

| Record name | 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Bromophenyl)cyclopropanecarboxylic acid typically involves a substitution reaction between a bromine atom on a benzene ring and a hydrogen atom on cyclopropane. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 2-(3-Bromophenyl)cyclopropanecarboxylic acid are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Used for oxidation reactions.

Reducing Agents: Used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can form various substituted cyclopropane derivatives.

Scientific Research Applications

2-(3-Bromophenyl)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Used in the synthesis of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromophenyl-Substituted Cyclopropanecarboxylic Acids

The position of the bromine substituent on the phenyl ring critically impacts physicochemical properties and biological interactions:

Halogen-Substituted Cyclopropanecarboxylic Acids

Halogen substituents (e.g., F, Cl, CF₃) alter electronic properties and metabolic stability:

Key Insight : Bromine’s moderate electronegativity and polarizability in 2-(3-Bromophenyl)cyclopropanecarboxylic acid may facilitate specific enzyme binding compared to smaller halogens (F, Cl) or bulkier groups (CF₃) .

Non-Cyclopropane Analogs

Compounds lacking the cyclopropane ring exhibit distinct metabolic and synthetic profiles:

Metabolic Pathways

2-(3-Bromophenyl)cyclopropanecarboxylic acid undergoes a three-step metabolism in Fusarium oxysporum:

Activation : Formation of cyclopropanecarboxylate-X (identified as a carnitine conjugate) .

Ring Cleavage : Hydrolysis to γ-hydroxybutyric acid .

Further Degradation : Conversion to polar metabolites .

This pathway is shared with other cyclopropanecarboxylic acids but differs in kinetics due to bromine’s electronic effects .

Biological Activity

2-(3-Bromophenyl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-Bromophenyl)cyclopropanecarboxylic acid is . The presence of the bromine atom on the phenyl ring influences its reactivity and biological properties, making it a candidate for further investigation in drug development.

Biological Activity

Research indicates that 2-(3-Bromophenyl)cyclopropanecarboxylic acid exhibits significant biological activity across various assays:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it has been observed to effectively reduce cell viability in U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

- Anti-inflammatory Properties : The compound has been tested for its anti-inflammatory effects. It interacts with signaling pathways involved in inflammation, suggesting a potential role in treating inflammatory diseases.

- Mechanism of Action : The biological mechanisms by which 2-(3-Bromophenyl)cyclopropanecarboxylic acid exerts its effects may involve modulation of kinase activity and apoptosis pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression, although detailed mechanisms require further elucidation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopropane or phenyl ring can significantly alter biological potency. For example, varying substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific targets .

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-(3-Bromophenyl)cyclopropanecarboxylic acid | Structure | Anticancer, Anti-inflammatory | Effective in U937 cell line |

| Analog 1 | Structure | Moderate potency | Requires further optimization |

| Analog 2 | Structure | High potency | Improved binding affinity |

Case Studies

- In Vitro Evaluation : A study evaluated the effect of 2-(3-Bromophenyl)cyclopropanecarboxylic acid on U937 cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency at micromolar concentrations .

- In Vivo Studies : Preliminary animal studies are needed to assess the pharmacokinetics and therapeutic potential of this compound in a living organism. Current research focuses on how this compound can be formulated for effective delivery and reduced side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.